Physicochemical Differentiation: XLogP3 and TPSA Comparison Against Bulkier Side-Chain Analogs
The target compound’s computed XLogP3 of 1.1 and TPSA of 86.5 Ų distinguish it from close analogs bearing bulkier, more lipophilic side chains. Its minimal ethyl side chain yields a ligand efficiency-enabling balance of moderate lipophilicity and polarity. By comparison, the 4-chlorobenzenesulfonyl analog (CAS 1040638-87-6) possesses a substantially larger and more polar sulfonamide tail (molecular formula C₁₉H₁₆ClN₃O₆S, MW ~449.9 g/mol; adds SO₂, Cl, and an additional aromatic ring), which inherently increases TPSA and molecular weight, shifting the molecule away from optimal CNS multiparameter optimization (MPO) space [1][2]. The target compound’s compactness (only 3 rotatable bonds; heavy atom count of 20) confers conformational rigidity advantageous for target-specific binding while maintaining sufficient solubility for biochemical and cell-based assays [1].
| Evidence Dimension | Physicochemical profile (XLogP3, TPSA, molecular weight, rotatable bonds) |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 86.5 Ų; MW = 275.26 g/mol; 3 rotatable bonds; 1 H-bond donor; 6 H-bond acceptors [1] |
| Comparator Or Baseline | 3-(4-Chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 1040638-87-6): MW ~449.9 g/mol; larger TPSA and higher lipophilicity due to additional aromatic ring and sulfonyl group [2]. 4-Benzyl analog (SMR000018499): MW = 413.4 g/mol; significantly higher lipophilicity [3]. |
| Quantified Difference | Target compound MW is 174–138 g/mol lower than the sulfonamide and benzyl analogs, respectively. Rotatable bond count is ≤3 vs. ≥5 for the benzyl analog, reducing entropic penalty upon binding [1][3]. |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm, Cactvs TPSA) [1]; comparator data from kuujia.com and PubChem records [2][3]. |
Why This Matters
For procurement decisions, a lower molecular weight and balanced logP/TPSA profile predict superior solubility, permeability, and formulation flexibility—enabling the target compound to serve as a versatile starting point for fragment-based screening and lead optimization, whereas bulkier analogs introduce unnecessary physicochemical liabilities that complicate downstream development.
- [1] PubChem. CID 3400051, N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3400051 (accessed April 2026). View Source
- [2] Kuujia.com. CAS 1040638-87-6: 3-(4-chlorobenzenesulfonyl)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]propanamide. https://www.kuujia.com/cas-1040638-87-6.html (accessed April 2026). View Source
- [3] BindingDB. BDBM43208: 4-benzyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide (SMR000018499). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=43208 (accessed April 2026). View Source
